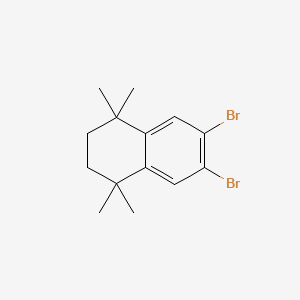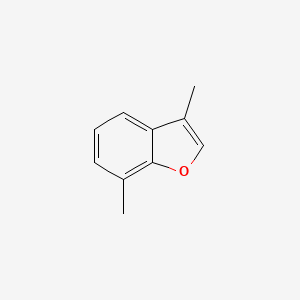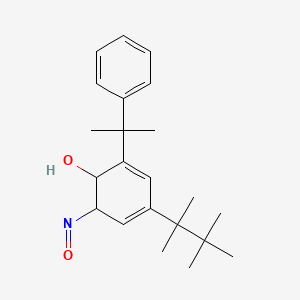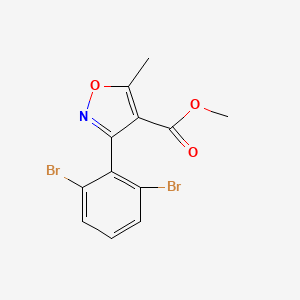![molecular formula C11H12N2O3 B13690219 Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 . This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,5-a]pyridine family, such as:
- Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-7-8-6-9(15-2)4-5-13(8)10/h4-7H,3H2,1-2H3 |
Clé InChI |
ZGOVBKHKOSAFHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2N1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


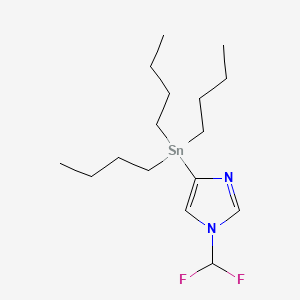

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
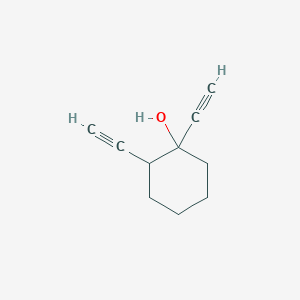
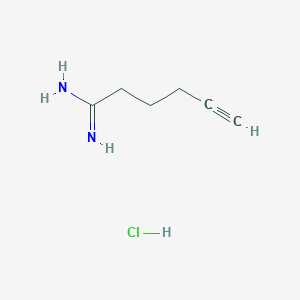
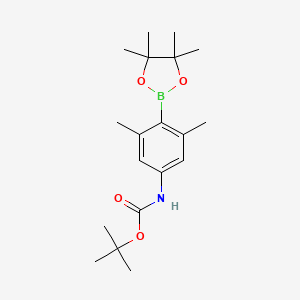
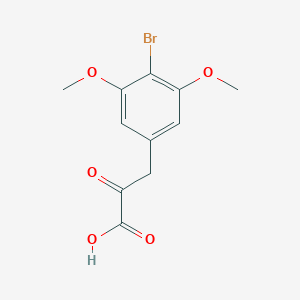
![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
